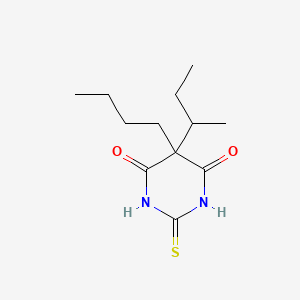
5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with a complex structure that includes a diazinane ring and a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate butyl and butan-2-yl precursors with a diazinane derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to specific temperatures and pressures to optimize yield and purity. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated compounds like bromoethane or chloroform; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced diazinane derivatives
Substitution: Various substituted diazinane derivatives
科学的研究の応用
5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to the inhibition or modulation of their activity. Additionally, the diazinane ring structure may interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 5-hex-3-yn-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
- 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
Uniqueness
5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific combination of butyl and butan-2-yl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
67050-21-9 |
|---|---|
分子式 |
C12H20N2O2S |
分子量 |
256.37 g/mol |
IUPAC名 |
5-butan-2-yl-5-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H20N2O2S/c1-4-6-7-12(8(3)5-2)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChIキー |
ILCQXUKJCOXNEH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)NC(=S)NC1=O)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















